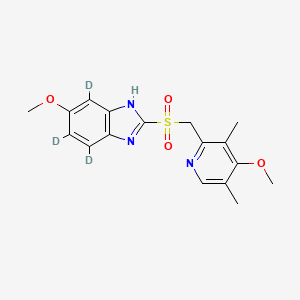

Omeprazole sulfone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEQEYRTSRFZEO-CRSPMMAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Omeprazole Sulfone-d3 in Modern Bioanalysis: A Technical Guide

For Immediate Release

A comprehensive overview of Omeprazole (B731) sulfone-d3, its primary function as a stable isotope-labeled internal standard, and its application in the quantitative analysis of the omeprazole metabolite, omeprazole sulfone.

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the function and application of Omeprazole sulfone-d3. This deuterated analog of Omeprazole sulfone is a critical tool in pharmacokinetic and metabolic research, ensuring the accuracy and reliability of bioanalytical methods.

Core Function: An Internal Standard for Precise Quantification

This compound is a deuterium-labeled version of omeprazole sulfone.[1][2] Its principal role is to function as an internal standard (IS) in analytical and pharmacokinetic studies.[1] Specifically, it is used for the precise quantification of omeprazole sulfone in biological samples, such as plasma, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3]

Stable isotope-labeled compounds like this compound are considered the "gold standard" for internal standards in mass spectrometry. This is because they share nearly identical physicochemical properties with the analyte of interest (in this case, omeprazole sulfone). They co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's source. This mimicry allows the internal standard to accurately correct for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements. The use of deuterated internal standards generally results in lower relative standard deviations compared to using structural analogs.

The Metabolic Context: Omeprazole and its Metabolites

To understand the importance of quantifying omeprazole sulfone, it is essential to consider the metabolism of its parent drug, omeprazole. Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[4] It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[4]

Two major metabolic pathways are:

-

Hydroxylation: Mediated by the CYP2C19 enzyme to form 5-hydroxyomeprazole.

-

Sulfoxidation: Mediated by the CYP3A4 enzyme to form omeprazole sulfone.[5]

These metabolites, including omeprazole sulfone, do not contribute to the antisecretory activity of the parent drug.[6] The quantification of these metabolites is crucial for pharmacokinetic studies, helping to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Figure 1: Metabolic pathway of Omeprazole.

Experimental Protocols: Quantification of Omeprazole Sulfone

The following section outlines a general experimental protocol for the quantification of omeprazole sulfone in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation (Liquid-Liquid Extraction)

-

In a clean microcentrifuge tube, pipette 250 µL of human plasma.

-

Add the working solution of this compound (internal standard).

-

Alkalinize the plasma with a suitable buffer.

-

Add an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

-

Vortex the mixture for 2-5 minutes to ensure thorough mixing.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the supernatant (organic layer) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a specific volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A validated LC-MS/MS method is crucial for accurate quantification. The following table summarizes typical parameters.

| Parameter | Typical Value |

| LC Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Elution | Isocratic or gradient elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Detection

In MRM mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides high selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Omeprazole Sulfone | 362.1 | (Product ion to be determined based on fragmentation) |

| This compound | 365.1 | (Product ion to be determined based on fragmentation, should be a +3 Da shift from the analyte's product ion if the deuterium (B1214612) atoms are on the fragment) |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Figure 2: Analytical workflow for omeprazole sulfone quantification.

Data Presentation and Validation

A validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, and recovery. The following tables present representative data for the quantification of omeprazole and its metabolites from published studies.

Method Validation Parameters

| Parameter | Omeprazole | 5-Hydroxyomeprazole | Omeprazole Sulfone |

| Linearity Range (ng/mL) | 10 - 750 | 5 - 250 | 10 - 750 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 5 | 10 |

| Intra-assay Variability (%) | < 11 | < 11 | < 11 |

| Inter-assay Variability (%) | < 11 | < 11 | < 11 |

Data synthesized from Hofmann et al. (2006).[3]

Recovery

The extraction recovery of the analyte and internal standard should be consistent and reproducible.

| Compound | Recovery (%) |

| Omeprazole | > 85% |

| Internal Standard | > 88% |

Data from a representative study on omeprazole bioanalysis.

Conclusion

This compound serves an indispensable function as a stable isotope-labeled internal standard for the accurate and precise quantification of omeprazole sulfone. Its use in LC-MS/MS-based bioanalytical methods is critical for robust pharmacokinetic and drug metabolism studies. The detailed protocols and data presented in this guide underscore its importance in advancing pharmaceutical research and development. By enabling reliable measurement of key metabolites, this compound contributes to a deeper understanding of drug disposition and facilitates the development of safer and more effective therapies.

References

- 1. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Omeprazole Sulfone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Omeprazole (B731) sulfone-d3. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. This document includes summarized quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

Omeprazole sulfone-d3 is the deuterated form of omeprazole sulfone, a primary metabolite of the proton pump inhibitor omeprazole. The introduction of deuterium (B1214612) isotopes makes it an ideal internal standard for quantitative analysis of omeprazole sulfone in biological matrices by mass spectrometry.[1][2]

Structural and General Properties

| Property | Data | Reference(s) |

| Chemical Name | 6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | [3] |

| Synonyms | OMEP sulfone-d3, OMP sulfone-d3, OMZ sulfone-d3 | [3] |

| CAS Number | 2749628-17-7 | [3] |

| Molecular Formula | C₁₇H₁₆D₃N₃O₄S | [3] |

| Appearance | Solid | [3] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

Physicochemical Data

| Property | Data | Reference(s) |

| Molecular Weight | 364.4 g/mol | [3] |

| Melting Point | 118-120 °C (for non-deuterated Omeprazole Sulfone) | |

| Boiling Point | Data not available (likely decomposes) | |

| Solubility | Slightly soluble in Chloroform (with heating) and Methanol | [3] |

Metabolic Pathway of Omeprazole to Omeprazole Sulfone

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of omeprazole sulfone is a key metabolic route, catalyzed specifically by the CYP3A4 isoform.[3] This metabolic conversion is a sulfoxidation reaction.

References

Omeprazole Sulfone-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the analytical profile of Omeprazole (B731) sulfone-d3. This document outlines the key quality attributes as determined by a certificate of analysis, details the experimental protocols for its characterization, and illustrates its metabolic context.

Omeprazole sulfone-d3 is the deuterium-labeled form of omeprazole sulfone, a primary metabolite of the proton pump inhibitor omeprazole.[1] Due to its isotopic labeling, it serves as an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of its unlabeled counterpart in biological matrices through mass spectrometry-based assays.[2][3]

Quantitative Data Summary

The quality of this compound is assessed through a variety of analytical techniques. The following tables summarize the typical quantitative data found in a Certificate of Analysis.

Table 1: General Properties and Identification

| Parameter | Specification |

| Chemical Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-4,5,7-d3 |

| CAS Number | 2749628-17-7[4] |

| Molecular Formula | C₁₇H₁₆D₃N₃O₄S[4] |

| Molecular Weight | 364.4 g/mol [4] |

| Appearance | Solid |

| Storage | -20°C[4] |

| Solubility | Slightly soluble in Chloroform and Methanol[4] |

Table 2: Purity and Isotopic Enrichment

| Test | Method | Result |

| Chemical Purity | HPLC | ≥98.0% |

| Deuterated Forms (d₁-d₃) | Mass Spectrometry | ≥99%[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections describe the protocols for the key experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of this compound by separating it from any impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase : A mixture of acetonitrile, isopropanol, deionized water, and phosphoric acid (e.g., in a ratio of 35:15:45:5).[5]

-

Flow Rate : 1.0 mL/min.[6]

-

Detection : UV detection at a wavelength of 280 nm.

-

Injection Volume : 10 µL.

-

Procedure : A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded, and the area of this peak is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight of this compound and to verify its isotopic enrichment.

-

Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode : Full scan mode to determine the molecular weight. The protonated molecule [M+H]⁺ is observed.

-

Procedure for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed m/z for the [M+H]⁺ ion should correspond to the calculated molecular weight of this compound plus the mass of a proton.

-

Procedure for Isotopic Enrichment : The relative intensities of the mass signals for the deuterated (d₃) and non-deuterated (d₀) forms of omeprazole sulfone are compared to determine the percentage of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical environment of its hydrogen atoms.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : Deuterated solvent such as DMSO-d₆.

-

Procedure : The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are compared to a reference spectrum or to the expected pattern for the Omeprazole sulfone structure, confirming the absence of signals corresponding to the deuterated positions.

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic formation of omeprazole sulfone and a typical analytical workflow for its quantification using the deuterated internal standard.

Metabolic conversion of Omeprazole to Omeprazole Sulfone by CYP3A4.

Omeprazole is metabolized in the liver primarily by cytochrome P450 enzymes. The formation of omeprazole sulfone is mediated by the CYP3A4 isoform through a sulfoxidation reaction.[1][7][8] Another major metabolic pathway for omeprazole is the formation of 5-hydroxyomeprazole, which is catalyzed by CYP2C19.[7]

Workflow for quantifying Omeprazole Sulfone using its deuterated internal standard.

This workflow highlights the use of this compound as an internal standard. By adding a known amount of the labeled standard to the biological sample before processing, any loss of the analyte during extraction and analysis can be corrected for, leading to highly accurate and precise quantification of the target analyte, omeprazole sulfone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. caymanchem.com [caymanchem.com]

- 5. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Omeprazole sulfone-d3 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Omeprazole sulfone-d3, a deuterated analog of the primary metabolite of Omeprazole. It is a critical internal standard for bioanalytical and pharmacokinetic studies.

Core Compound Details

This compound is the deuterium-labeled form of Omeprazole sulfone, a metabolite of the widely used proton pump inhibitor, Omeprazole. Its primary application is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of Omeprazole sulfone in biological samples.[1][2]

There are two commonly referenced CAS numbers for this compound, which correspond to different positions of the deuterium (B1214612) labeling:

-

CAS Number 1189891-71-1: This identifier typically refers to the compound where the three deuterium atoms are located on the methoxy (B1213986) group of the benzimidazole (B57391) ring.[3][4][5][6][7]

-

CAS Number 2749628-17-7: This identifier is assigned to the isotopologue where the deuterium atoms are on the benzimidazole ring itself.[8]

Researchers should verify the specific labeling pattern from the supplier when ordering.

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Molecular Formula | C17H16D3N3O4S | [1][3][5][8] |

| Molecular Weight | Approximately 364.43 g/mol | [3][5][6][7][9] |

| Purity | ≥99% deuterated forms (d1-d3) | [8] |

| Appearance | White to off-white or beige solid | [3][7] |

| Unlabeled CAS No. | 88546-55-8 | [3][5] |

Metabolic Pathway of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of Omeprazole sulfone is specifically catalyzed by the CYP3A4 isoform.[4][8][10] Understanding this pathway is crucial for interpreting pharmacokinetic data and potential drug-drug interactions.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Omeprazole-d3 Sulfone | CAS 1189891-71-1 | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. esschemco.com [esschemco.com]

- 8. caymanchem.com [caymanchem.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Association of Omeprazole‐Related Myopathy With Drug–Drug and Drug–Gene Interactions Involving CYP2C19 and CYP3A4: A Nested Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Omeprazole Sulfone-d3 in Advancing Pharmacokinetic Research of Proton Pump Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of Omeprazole (B731) sulfone-d3, a deuterated metabolite of omeprazole, in modern pharmacokinetic (PK) research. As the pharmaceutical industry increasingly relies on high-precision bioanalytical techniques, stable isotope-labeled internal standards have become indispensable for accurate drug quantification in biological matrices. This document details the rationale behind using a deuterated metabolite as an internal standard, its advantages in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and provides detailed experimental protocols. Furthermore, it presents key quantitative data in structured tables and visualizes complex biological and experimental workflows through detailed diagrams, offering a vital resource for professionals in drug metabolism and pharmacokinetics (DMPK), bioanalysis, and clinical pharmacology.

Introduction: The Need for Precision in Pharmacokinetic Analysis

Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process. The data from these studies inform dosing regimens, safety profiles, and regulatory submissions. Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. Its major metabolites include 5-hydroxyomeprazole and omeprazole sulfone. Accurate and simultaneous quantification of omeprazole and its metabolites in biological fluids is crucial for understanding its disposition and potential drug-drug interactions.

The gold standard for bioanalysis is LC-MS/MS, prized for its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data is highly dependent on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response.

The Advantage of Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard in quantitative bioanalysis. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a molecule that is chemically identical to the analyte but has a different mass. This subtle yet significant modification offers several advantages:

-

Similar Physicochemical Properties: Deuterated standards co-elute with the analyte in most chromatographic systems, ensuring they experience the same matrix effects.

-

Improved Accuracy and Precision: By closely tracking the analyte through the entire analytical process, deuterated internal standards provide superior correction for experimental variability.

-

Reduced Ion Suppression/Enhancement: Co-elution helps to normalize for matrix-induced changes in ionization efficiency, a common challenge in bioanalysis.

Omeprazole Sulfone-d3: A Superior Internal Standard for Omeprazole Pharmacokinetics

This compound is the deuterium-labeled analog of omeprazole sulfone, a major metabolite of omeprazole.[1] Its use as an internal standard in pharmacokinetic studies of omeprazole offers distinct advantages over using a deuterated parent drug (omeprazole-d3) alone, especially when quantifying both the parent drug and its metabolites.

By using a deuterated version of a major metabolite, researchers can more accurately track the analytical behavior of the corresponding non-deuterated metabolite, which may have different extraction recovery and chromatographic retention times than the parent drug. For the simultaneous quantification of omeprazole and its sulfone metabolite, a combination of deuterated parent and deuterated metabolite internal standards would provide the most robust and accurate results.

Quantitative Data Summary

The following tables summarize key parameters relevant to the analysis of omeprazole and its metabolites using LC-MS/MS. While a specific validated method using this compound for simultaneous analysis was not found in the public literature, the data presented is a composite from various validated methods for omeprazole and its metabolites, providing a representative overview.

Table 1: Representative LC-MS/MS Parameters for the Analysis of Omeprazole and Metabolites

| Parameter | Omeprazole | Omeprazole Sulfone | This compound (IS) |

| Precursor Ion (m/z) | 346.1 | 362.1 | 365.1 (inferred) |

| Product Ion (m/z) | 198.1 | 150.0 | 150.0 or other specific fragment |

| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |

| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | N/A |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | N/A |

Note: The m/z for this compound is inferred based on the addition of three deuterium atoms to the omeprazole sulfone structure. The product ion would need to be determined experimentally.

Table 2: Method Validation Summary for a Typical Omeprazole Bioanalytical Assay

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery (%) | Consistent and reproducible | 85-105% |

| Matrix Effect | Monitored and within acceptable limits | Normalized by IS |

| Stability (Freeze-thaw, short-term, long-term) | ≤ 15% deviation | Stable under typical storage conditions |

Detailed Experimental Protocols

The following section outlines a representative experimental protocol for the simultaneous quantification of omeprazole and omeprazole sulfone in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods.

Sample Preparation: Protein Precipitation

-

Thaw Plasma Samples: Allow frozen human plasma samples (collected with an anticoagulant like EDTA) and quality control (QC) samples to thaw at room temperature.

-

Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing this compound at a known concentration, e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

-

Vortexing: Vortex-mix the samples for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear gradient to 90% B

-

2.5-3.0 min: Hold at 90% B

-

3.0-3.1 min: Return to 10% B

-

3.1-4.0 min: Re-equilibration at 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 4°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM). The specific MRM transitions are listed in Table 1.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Metabolic Pathway of Omeprazole

Caption: Metabolic conversion of omeprazole to its primary metabolites.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Bioanalytical workflow for a typical pharmacokinetic study.

Principle of a Deuterated Internal Standard in LC-MS

Caption: How a deuterated internal standard corrects for variability.

Conclusion

This compound serves as a critical tool in the pharmacokinetic research of omeprazole and related proton pump inhibitors. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and robustness of bioanalytical methods, particularly for the simultaneous quantification of the parent drug and its metabolites. The detailed protocols and data presented in this guide underscore the importance of selecting an appropriate internal standard and provide a framework for developing and validating high-quality LC-MS/MS assays. As the demand for more precise pharmacokinetic data continues to grow, the strategic application of deuterated internal standards like this compound will remain a cornerstone of successful drug development.

References

Unraveling the Proteome: An In-depth Technical Guide to Isotopic Labeling in Mass Spectrometry

For researchers, scientists, and drug development professionals, understanding the dynamic nature of the proteome is paramount. Isotopic labeling, coupled with mass spectrometry, has emerged as a powerful and indispensable tool for the accurate quantification of proteins and the elucidation of complex biological processes. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation strategies associated with the most prominent isotopic labeling techniques.

Core Principles of Isotopic Labeling

Isotopic labeling strategies introduce a mass difference between proteins or peptides from different experimental conditions. This is achieved by incorporating stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into the molecules of interest.[1][2] When samples are mixed and analyzed by mass spectrometry, the mass difference allows for the precise relative or absolute quantification of proteins.[3] The two primary approaches for introducing these isotopic labels are metabolic labeling and chemical labeling.

Metabolic labeling involves the incorporation of isotopically labeled amino acids into proteins in vivo as cells grow and divide.[4] This method offers the advantage of labeling proteins in their native state, minimizing sample manipulation and potential for experimental error.

Chemical labeling , on theother hand, involves the covalent attachment of isotope-coded tags to proteins or peptides in vitro.[5] This approach is versatile and can be applied to a wide range of sample types, including tissues and biofluids, where metabolic labeling is not feasible.

Key Isotopic Labeling Techniques

Several well-established isotopic labeling techniques are routinely employed in quantitative proteomics. Each method possesses unique advantages and is suited for specific experimental designs.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are cultured in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids, typically lysine (B10760008) and arginine.[2][6] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[7] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative peak intensities of the light and heavy peptide pairs directly correspond to the relative abundance of the proteins.[2]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that utilizes a set of isobaric (same mass) tags to label the primary amines of peptides.[8][9] Each tag consists of a reporter group, a balance group, and a peptide-reactive group.[8] While the total mass of the tags is identical, the distribution of isotopes between the reporter and balance groups differs. During tandem mass spectrometry (MS/MS) analysis, the tags fragment, releasing reporter ions of different masses. The relative intensities of these reporter ions are then used to quantify the corresponding peptides.[10]

Tandem Mass Tags (TMT)

Similar to iTRAQ, TMT is another powerful isobaric chemical labeling technique.[11][12] TMT reagents also consist of a reporter group, a mass normalizer, and a peptide-reactive group.[11] Different TMT tags have the same total mass but yield unique reporter ions upon fragmentation in the mass spectrometer.[12] A key advantage of TMT is the availability of higher-plex reagents (e.g., 10-plex, 16-plex, 18-plex), allowing for the simultaneous comparison of a larger number of samples.[11]

Quantitative Data Presentation

The primary output of an isotopic labeling experiment is a quantitative comparison of protein abundance between different samples. This data is typically presented in tables that include protein identifiers, the calculated ratios or fold changes, and statistical significance values.

Table 1: Example of SILAC Quantitative Proteomics Data

| Protein Accession | Gene Name | H/L Ratio | p-value |

| P60709 | ACTB | 1.05 | 0.89 |

| P02768 | ALB | 2.54 | 0.01 |

| Q15185 | ANXA2 | 0.89 | 0.45 |

| P31946 | YWHAZ | 1.12 | 0.76 |

| P62258 | PPIA | 0.95 | 0.63 |

H/L Ratio: Ratio of the abundance of the protein in the "heavy" labeled sample to the "light" labeled sample.

Table 2: Example of iTRAQ/TMT Quantitative Proteomics Data

| Protein Accession | Gene Name | Ratio 114/116 | Ratio 115/116 | p-value |

| P08670 | VIM | 1.23 | 2.11 | 0.03 |

| P10809 | HSP90B1 | 0.98 | 1.05 | 0.91 |

| Q06830 | PRDX1 | 1.56 | 0.78 | 0.04 |

| P62937 | EEF1A1 | 1.01 | 0.99 | 0.98 |

| P14618 | HNRNPA1 | 0.85 | 1.15 | 0.55 |

Ratios represent the relative abundance of the protein in the sample labeled with the corresponding iTRAQ/TMT reporter ion, normalized to a reference channel (e.g., 116).

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in isotopic labeling experiments. The following sections provide generalized methodologies for the key techniques.

SILAC Experimental Protocol

-

Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in "light" SILAC medium containing natural abundance lysine and arginine, while the other is grown in "heavy" SILAC medium with ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine for at least five to six cell doublings to ensure complete incorporation.[4][7]

-

Experimental Treatment: The "light" and "heavy" cell populations are subjected to control and experimental conditions, respectively.

-

Cell Lysis and Protein Extraction: Cells are harvested, washed, and lysed using a suitable lysis buffer. Protein concentration is determined for both lysates.

-

Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are mixed.[4]

-

Protein Digestion: The combined protein mixture is reduced, alkylated, and digested into peptides, typically using trypsin.

-

Peptide Fractionation (Optional): To reduce sample complexity, the peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer to identify peptides and quantify the H/L ratios.[13]

iTRAQ/TMT Experimental Protocol

-

Protein Extraction and Digestion: Proteins are extracted from each sample, and the protein concentration is determined. Equal amounts of protein from each sample are then reduced, alkylated, and digested with trypsin.[14][15]

-

Peptide Labeling: Each peptide digest is individually labeled with a specific iTRAQ or TMT reagent according to the manufacturer's protocol. The reaction is then quenched.[15][16]

-

Sample Pooling: The labeled peptide samples are combined into a single mixture.[14]

-

Peptide Cleanup: The pooled sample is desalted to remove excess labeling reagents and other contaminants.

-

Peptide Fractionation: The complex peptide mixture is typically fractionated to improve the depth of proteome coverage.

-

LC-MS/MS Analysis: The fractionated peptides are analyzed by LC-MS/MS.

-

Data Analysis: The MS/MS data is analyzed using specialized software to identify peptides and quantify the reporter ion intensities for relative protein quantification.[14]

Visualization of Workflows and Signaling Pathways

Visualizing experimental workflows and the resulting signaling pathway alterations is crucial for data interpretation and communication. The following diagrams were generated using the Graphviz DOT language to illustrate key processes.

Signaling Pathway Analysis: A Case Study of the mTOR Pathway

Isotopic labeling is frequently used to investigate changes in signaling pathways in response to various stimuli. For instance, the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism, is a common subject of such studies.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is often implicated in cancer.

AKT Signaling Pathway

The AKT (also known as Protein Kinase B) signaling pathway is a key regulator of cell survival, proliferation, and metabolism.

Applications in Drug Development

Isotopic labeling in mass spectrometry is a cornerstone of modern drug development. It is instrumental in:

-

Target Identification and Validation: Identifying the protein targets of a drug and validating their engagement in a cellular context.

-

Mechanism of Action Studies: Elucidating the molecular pathways affected by a drug candidate.

-

Biomarker Discovery: Identifying proteins whose expression levels change in response to disease or treatment, which can serve as biomarkers for diagnosis, prognosis, or therapeutic response.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of a drug and its effect on the proteome over time.[17]

Conclusion

Isotopic labeling techniques, in conjunction with mass spectrometry, provide a powerful and versatile platform for quantitative proteomics. From fundamental biological research to the intricacies of drug development, these methods offer unparalleled insights into the complexity of the proteome. The continued evolution of labeling chemistries, mass spectrometry instrumentation, and data analysis software promises to further enhance the capabilities of these techniques, driving new discoveries and innovations in the life sciences.

References

- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 9. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 10. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 11. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 12. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 13. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]

- 14. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]

- 15. biotech.cornell.edu [biotech.cornell.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Formation of Omeprazole Sulfone via CYP3A4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of omeprazole (B731) to its sulfone metabolite, a process predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This document details the experimental protocols for studying this metabolic pathway, presents key quantitative data on the enzyme kinetics involved, and visualizes the core processes for enhanced understanding.

Introduction

Omeprazole, a proton pump inhibitor widely used in the treatment of acid-related disorders, undergoes extensive metabolism in the liver. The primary metabolic pathways are hydroxylation to 5-hydroxyomeprazole, primarily catalyzed by CYP2C19, and sulfoxidation to omeprazole sulfone, which is almost exclusively mediated by CYP3A4.[1][2] Understanding the kinetics and mechanisms of these pathways is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and conducting robust preclinical and clinical studies. This guide focuses specifically on the CYP3A4-mediated formation of omeprazole sulfone.

Metabolic Pathway

The formation of omeprazole sulfone from omeprazole is a key metabolic step. The sulfoxidation of the sulfinyl group in the omeprazole molecule is catalyzed by CYP3A4. This pathway is particularly significant in individuals who are poor metabolizers for CYP2C19, as a larger fraction of the drug is shunted through the CYP3A4 pathway.[1]

Quantitative Data: Enzyme Kinetics

The kinetics of omeprazole sulfone formation by CYP3A4 have been characterized in various in vitro systems. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are key parameters that describe the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.

| System | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Rat Liver Microsomes | Omeprazole | 120.7 | 0.1879 | [3] |

| Human Liver Microsomes | (-)-Lansoprazole (Sulfoxidation) | - | - | [4] |

| Recombinant Human CYP3A4 | Tenatoprazole (Sulfoxidation) | 4000 | 2.7 min⁻¹ (kcat) | [5] |

Note: Direct kinetic data for omeprazole sulfoxidation by human recombinant CYP3A4 was not consistently available in the reviewed literature. The provided data for lansoprazole (B1674482) and tenatoprazole, other proton pump inhibitors, offer insights into CYP3A4-mediated sulfoxidation.

Experimental Protocols

The following sections detail the methodologies for studying the in vitro metabolism of omeprazole to omeprazole sulfone.

In Vitro Incubation with Human Liver Microsomes

This protocol outlines a typical experiment to assess the metabolism of omeprazole using a pool of human liver microsomes (HLMs).

4.1.1. Materials

-

Human Liver Microsomes (pooled)

-

Omeprazole

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., Lansoprazole)

4.1.2. Incubation Procedure

-

Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (final concentration typically 0.1-1.0 mg/mL) and omeprazole (at various concentrations to determine kinetics, e.g., 1-200 µM) in potassium phosphate buffer at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, and 60 minutes for time-course studies).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the mixture to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).

-

Transfer the supernatant to a new tube for analysis.

Metabolism Study with Recombinant Human CYP3A4

To specifically assess the role of CYP3A4, a similar protocol is followed using recombinant human CYP3A4 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

4.2.1. Modifications to the Protocol

-

Replace human liver microsomes with a specific concentration of recombinant human CYP3A4 and cytochrome P450 reductase.

-

The concentration of the recombinant enzyme should be optimized for the specific activity of the preparation.

Analytical Methodology: HPLC-UV

A common method for the quantification of omeprazole and its metabolites is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

4.3.1. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0-7.6) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical mobile phase could be a 55:45 (v/v) mixture of methanol and water containing 1% triethylamine, with the pH adjusted to 7 with phosphoric acid.[6]

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Injection Volume: 20-50 µL.

4.3.2. Sample Preparation

The supernatant collected from the incubation is directly injected into the HPLC system.

Analytical Methodology: LC-MS/MS

For higher sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

4.4.1. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of aqueous and organic phases, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. For example, a mobile phase consisting of 10 mM ammonium formate (B1220265) in water and acetonitrile (50:50, v/v) can be used.[9]

-

Flow Rate: Typically 0.2-0.6 mL/min.[10]

4.4.2. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

Conclusion

The formation of omeprazole sulfone is a critical metabolic pathway governed by CYP3A4. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to investigate this biotransformation. A thorough understanding of the kinetics and influencing factors of this pathway is essential for the safe and effective use of omeprazole and for the development of new chemical entities that may interact with CYP3A4. Further studies focusing on generating precise kinetic data for omeprazole sulfoxidation in human recombinant CYP3A4 systems are warranted to refine predictive models of drug metabolism and interaction.

References

- 1. Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different contributions of cytochrome P450 2C19 and 3A4 in the oxidation of omeprazole by human liver microsomes: effects of contents of these two forms in individual human samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. researchgate.net [researchgate.net]

- 9. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: High-Throughput Analysis of Omeprazole in Human Plasma Using Omeprazole Sulfone-d3 as an Internal Standard by LC-MS/MS

Introduction

Omeprazole (B731) is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. Accurate and reliable quantification of omeprazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of omeprazole in human plasma. The use of a stable isotope-labeled internal standard, Omeprazole sulfone-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This compound is added to all samples, calibrators, and quality controls to serve as the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Omeprazole (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile (B52724)

-

Ammonium acetate

-

Formic acid

-

Human plasma (with K2EDTA as anticoagulant)

-

Ultrapure water

2. Stock and Working Solutions

-

Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Omeprazole Working Standards: Prepare a series of working standard solutions by serially diluting the omeprazole stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (sample, blank, or quality control) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube, except for the blank matrix sample.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 1.5 min, hold at 90% B for 0.5 min, return to 10% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Mass Spectrometer | API 4000 triple quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Omeprazole: m/z 346.1 -> 197.9; this compound: m/z 365.1 -> 214.0 (Hypothetical, requires optimization)[1] |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for each transition |

| Ion Source Temperature | 550°C |

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Inter-day Precision (%RSD) | < 10% |

| Inter-day Accuracy (%Bias) | ± 10% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias, n=6) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias, n=18) |

| LLOQ | 1 | 6.8 | -4.2 | 8.5 | -2.1 |

| Low QC | 3 | 5.1 | 2.5 | 6.2 | 3.0 |

| Mid QC | 100 | 3.5 | 1.8 | 4.5 | 2.2 |

| High QC | 800 | 2.8 | -0.5 | 3.9 | -1.1 |

Mandatory Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of omeprazole.

Caption: Logic of using a stable isotope-labeled internal standard.

Caption: Mechanism of action of omeprazole.

Discussion

The presented LC-MS/MS method provides a reliable and high-throughput approach for the quantification of omeprazole in human plasma. The use of this compound as an internal standard is critical for correcting any variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[2] The simple protein precipitation protocol allows for rapid sample processing, making it suitable for studies with a large number of samples. The chromatographic conditions are optimized for a short run time, further enhancing the throughput of the method. This method is well-suited for pharmacokinetic and bioequivalence studies of omeprazole.

References

Application Notes and Protocols for Quantification of Omeprazole and its Metabolites in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders.[1][2][3] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][4][5] The main metabolites in plasma are 5-hydroxyomeprazole and omeprazole sulfone.[1][6][7] Accurate quantification of omeprazole and its metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed protocols for the quantification of omeprazole and its major metabolites in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Omeprazole

Omeprazole undergoes extensive hepatic metabolism. The formation of 5-hydroxyomeprazole is primarily catalyzed by CYP2C19, while CYP3A4 is responsible for the formation of omeprazole sulfone.[4] Genetic polymorphisms in CYP2C19 can significantly influence the metabolism and plasma concentrations of omeprazole.[5]

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for the determination of omeprazole and its metabolites in human plasma.

Table 1: LC-MS/MS Methods

| Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Internal Standard (IS) | Reference |

| Omeprazole | 25 - 1500 | 25 | - | Fluconazole | [8] |

| Omeprazole | 1.0 - 2000 | 1.0 | 86.0 - 114.4 | Tolbutamide | [9] |

| Omeprazole | 0.50 - 800 | 0.50 | - | Sildenafil | [10] |

| Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone | 10 - 750 (Ome, Ome-S) 5 - 250 (5-OH-Ome) | 10 (Ome, Ome-S) 5 (5-OH-Ome) | - | (2-{[(3,5-dimethylpyridine-2-yl)methyl]thio}-1H-benzimidazole-5-yl)methanol | [11] |

| Omeprazole Enantiomers | 25 - 600 | 25 | - | Lansoprazole | [12] |

Table 2: HPLC-UV Methods

| Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Internal Standard (IS) | Reference |

| Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone | 10 - 500 (Ome, 5-OH-Ome) 5 - 500 (Ome-S) | 10 (5-OH-Ome) 5 (Ome-S, Ome) | - | Pantoprazole | [13] |

| Omeprazole | 20 - 2500 | 20 | ≥ 80 | Pantoprazole | [14] |

| Omeprazole | - | 2 | > 75.48 | Lansoprazole | [15] |

| Omeprazole | 10 - 1500 | 10 | - | Pantoprazole | [16] |

| Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone | 25 - 500 | - | - | Phenacetine | [7] |

Experimental Protocols

Protocol 1: Quantification by LC-MS/MS

This protocol provides a general procedure for the simultaneous quantification of omeprazole and its metabolites. Specific parameters may need to be optimized based on the instrument and laboratory conditions.

1. Materials and Reagents

-

Omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone reference standards

-

Internal Standard (e.g., Lansoprazole, Tolbutamide)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate

-

Formic acid

-

Human plasma (with anticoagulant, e.g., EDTA)

2. Standard and Quality Control (QC) Sample Preparation

-

Prepare stock solutions of omeprazole, metabolites, and IS in methanol or a suitable organic solvent (e.g., 1 mg/mL).[17]

-

Prepare working standard solutions by serial dilution of the stock solutions.

-

Spike blank human plasma with the working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.[17]

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (CC, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.[8]

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4. Liquid Chromatography Conditions

-

Column: A C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.[8]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 5 mM ammonium bicarbonate or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typical.[11][17]

-

Column Temperature: 25 - 40 °C.

5. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

Protocol 2: Quantification by HPLC-UV

This protocol is a cost-effective alternative to LC-MS/MS for the quantification of omeprazole and its metabolites.

1. Materials and Reagents

-

Same as Protocol 1.

-

Phosphate (B84403) buffer

-

Triethylamine

2. Standard and QC Sample Preparation

-

Follow the same procedure as in Protocol 1.

3. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of plasma sample, add the internal standard.

-

Add 2 mL of an extraction solvent (e.g., a mixture of dichloromethane (B109758) and diethyl ether).[7]

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

4. High-Performance Liquid Chromatography Conditions

-

Column: A C18 or C8 column is suitable (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol or acetonitrile and a buffer (e.g., phosphate buffer, pH 7.2) is common.[7][16] Triethylamine may be added to improve peak shape.[14]

-

Detection Wavelength: 302 nm.[7]

Experimental Workflow

The general workflow for the quantification of omeprazole and its metabolites in plasma involves sample collection, preparation, chromatographic separation, detection, and data analysis.

Method Validation

All analytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure reliability. Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the matrix.

-

Linearity: The range over which the method is accurate and precise.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for LLOQ).

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of plasma components on the ionization of the analytes.

-

Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).[18][19]

Conclusion

The protocols described provide a comprehensive framework for the quantification of omeprazole and its primary metabolites in human plasma. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity, selectivity, and available resources. Proper method validation is essential to ensure the generation of high-quality, reliable data for clinical and research applications.

References

- 1. ClinPGx [clinpgx.org]

- 2. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 3. SMPDB [smpdb.ca]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 15. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of a reversed-phase HPLC-UV method for simultaneous determination of levosulpiride and omeprazole in human plasma: Applicability of the method for evaluation of pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. ijpsr.com [ijpsr.com]

Application Notes and Protocols for Omeprazole Sulfone Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, is extensively metabolized in the body, with omeprazole sulfone being one of its major metabolites. Accurate quantification of omeprazole sulfone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte, thereby ensuring the reliability and sensitivity of subsequent analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for three common sample preparation techniques for omeprazole sulfone analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Data Presentation

The following table summarizes the quantitative data associated with the different sample preparation methods described in the literature.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | Good recovery data reported[1] | >95% (with methylene (B1212753) chloride)[2]; 62.3% - 76.6% (with ethyl acetate (B1210297)/n-hexane)[3] | Not explicitly stated for sulfone, but method showed good performance for omeprazole |

| Linearity Range | 0.08 to 2.0 µg/mL of plasma[1] | 0.2 to 10.0 µg/mL[3] | 1.2 to 1200 ng/mL (for omeprazole)[4] |

| Intra-day Precision (%RSD) | ~1.6%[1] | < 15%[3] | < 5% (for omeprazole)[4] |

| Inter-day Precision (%RSD) | ~2.5%[1] | < 15%[3] | < 5% (for omeprazole)[4] |

| Limit of Quantification (LOQ) | 0.08 µg/mL[1] | 0.2 µg/mL[3] | 1.2 ng/mL (for omeprazole)[4] |

Experimental Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective method for sample clean-up and concentration. The following protocol is based on the use of polymeric or C18 cartridges.

Materials:

-

SPE cartridges (e.g., surface-modified styrene-divinylbenzene polymer or C18)

-

Biological sample (e.g., plasma)

-

Internal Standard (IS) solution

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Conditioning solution (e.g., Methanol)

-

Equilibration solution (e.g., Water)

-

Wash solution (e.g., 10% Methanol in water)

-

Elution solvent (e.g., Methanol)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

Reconstitution solution (mobile phase)

Protocol:

-

Sample Pre-treatment: Thaw plasma samples at room temperature. Spike with an appropriate internal standard.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.[5]

-

Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water. Ensure the sorbent bed does not dry out.[5]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 10% methanol in water to remove less polar impurities.[5]

-

Elution: Elute omeprazole sulfone and the internal standard with 1 mL of methanol.[5]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) Workflow.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquid phases.

Materials:

-

Biological sample (e.g., plasma, liquid culture medium)

-

Internal Standard (IS) solution

-

Extraction solvent (e.g., methylene chloride or a mixture of ethyl acetate and n-hexane (4:1, v/v))[2][6]

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

Reconstitution solution (mobile phase)

Protocol:

-

Sample Preparation: To a centrifuge tube, add the plasma or liquid culture medium sample.

-

Spiking: Add the internal standard solution to the sample.

-

Extraction: Add the extraction solvent (e.g., 3 mL of ethyl acetate and n-hexane mixture).[6]

-

Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.[6]

-

Centrifugation: Centrifuge the mixture at 2000 rpm for 5 minutes to separate the organic and aqueous layers.[6]

-

Collection: Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporation: Dry the collected organic phase at 30°C under a gentle stream of nitrogen.[6]

-

Reconstitution: Dissolve the dried residue in a suitable volume of the mobile phase for analysis.[6]

Workflow Diagram:

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for sample preparation, particularly suitable for high-throughput analysis.

Materials:

-

Biological sample (e.g., plasma)

-

Internal Standard (IS) solution

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Aliquoting: Pipette a known volume of plasma (e.g., 200 µL) into a microcentrifuge tube.[8]

-

Spiking: Add the internal standard to the plasma sample.

-

Precipitation: Add the precipitating agent, such as acetonitrile (B52724) (e.g., 240 µL).[8]

-

Vortexing: Vortex the mixture vigorously for about 2 minutes to ensure complete protein precipitation.[8]

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.[8]

-

Supernatant Collection: Carefully collect the supernatant.

-

Analysis: Directly inject an aliquot of the supernatant into the LC-MS/MS system.

Workflow Diagram:

Caption: Protein Precipitation (PPT) Workflow.

Conclusion

The choice of sample preparation method for omeprazole sulfone analysis depends on various factors, including the required sensitivity, sample throughput, and the complexity of the biological matrix. Solid-Phase Extraction generally offers the cleanest extracts and highest recovery, making it suitable for methods requiring low limits of detection. Liquid-Liquid Extraction provides a good balance between cleanliness and ease of use. Protein Precipitation is the simplest and fastest method, ideal for high-throughput screening, but may be more susceptible to matrix effects. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their specific analytical needs.

References

- 1. Determination of omeprazole, hydroxyomeprazole and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Determination of Omeprazole and its Major Metabolites

AN-OMEP-HPLC-2025

Abstract

This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of the proton pump inhibitor omeprazole (B731) (OMP) and its principal metabolites, 5-hydroxyomeprazole (5-OH-OMP) and omeprazole sulfone (OMP-S). The method is suitable for pharmacokinetic studies, drug metabolism research, and quality control applications. The separation is achieved on a C18 stationary phase with UV detection, providing a reliable and efficient analytical solution.

Introduction

Omeprazole is a widely prescribed medication for the treatment of conditions related to excessive stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] It functions by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] In the body, omeprazole is extensively metabolized in the liver primarily by cytochrome P450 enzymes. The major metabolic pathways are hydroxylation to form 5-hydroxyomeprazole, mediated mainly by the polymorphic enzyme CYP2C19, and sulfoxidation to form omeprazole sulfone, primarily catalyzed by CYP3A4.[2][3][4]

Given the variability in patient metabolism due to genetic polymorphisms in CYP2C19, it is crucial to have a reliable analytical method to simultaneously measure omeprazole and its key metabolites. This allows for a comprehensive understanding of its pharmacokinetic profile in different individuals. This document provides a detailed protocol for an HPLC-UV method designed for this purpose.

Metabolic Pathway of Omeprazole

The biotransformation of omeprazole is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic conversions.

Caption: Metabolic conversion of omeprazole to its primary metabolites.

Experimental Protocol

-

Omeprazole, 5-Hydroxyomeprazole, and Omeprazole Sulfone reference standards

-

Phenacetin (Internal Standard - ISTD)

-

Acetonitrile (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

-

Triethylamine (TEA)

-

Orthophosphoric Acid (H₃PO₄)

-

Dichloromethane

-

Diethyl ether

-

Water (HPLC Grade or Milli-Q)

-

Human Plasma (for bioanalytical applications)

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Condition |

| HPLC Column | C18 Reversed-Phase Column (e.g., Kromasil or Zorbax SB), 150 mm x 4.6 mm, 5 µm particle size[5][6] |

| Mobile Phase | Methanol : Water (55:45, v/v) containing 1% Triethylamine (TEA), pH adjusted to 7.0 with H₃PO₄ 85%[6] |

| Flow Rate | 1.0 mL/min[1][5][7] |

| Detection | UV at 302 nm[5][6][7] |

| Injection Volume | 30 µL[6] |

| Column Temperature | 28-30°C[1][6] |

| Internal Standard | Phenacetin |

-

Stock Solutions (0.1 mg/mL): Individually weigh and dissolve accurate amounts of Omeprazole, 5-Hydroxyomeprazole, Omeprazole Sulfone, and Phenacetin (ISTD) in methanol to produce stock solutions of 0.1 mg/mL (100 µg/mL).[6] Store these solutions at 4°C, protected from light.

-

Working Standard Solutions: Prepare calibration curve standards and quality control (QC) samples by serially diluting the stock solutions with the mobile phase or blank plasma to achieve the desired concentration range (e.g., 25 ng/mL to 500 ng/mL).[6]

-